molecular formula C24H26FN3O4 B2774713 2-(3,4-Dimethoxyphenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706316-03-1

2-(3,4-Dimethoxyphenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2774713
CAS No.: 1706316-03-1
M. Wt: 439.487
InChI Key: BCOOIZVMFBSMQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in drug discovery known for its versatility as a bioisostere for ester and amide functionalities . The core structure integrates a 3,4-dimethoxyphenethylamine unit, a scaffold observed in various biologically active compounds and natural products . The presence of the 2-fluorophenyl substituent on the oxadiazole ring is a common modification in lead optimization to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. The piperidine moiety linked to the ethanone group provides structural complexity and potential for targeting a wide range of enzymes and receptors, particularly in the central nervous system (CNS). This combination of structural features makes it a valuable chemical tool for researchers investigating new therapeutic agents. Primary areas of investigation may include neuroscience, oncology, and the development of enzyme inhibitors. The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-30-20-10-9-16(12-21(20)31-2)14-23(29)28-11-5-6-17(15-28)13-22-26-24(27-32-22)18-7-3-4-8-19(18)25/h3-4,7-10,12,17H,5-6,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOOIZVMFBSMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a dimethoxyphenyl moiety and a piperidine ring linked to an oxadiazole core. The presence of these functional groups is crucial for its interaction with biological targets.

Component Description
DimethoxyphenylEnhances lipophilicity and potential receptor binding
Oxadiazole CoreKnown for diverse biological activities
Piperidine RingIncreases bioavailability and pharmacological effects

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole ring has been shown to exhibit significant antimicrobial properties, while the piperidine moiety may enhance its binding affinity to specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold demonstrate broad-spectrum antimicrobial activity. A study highlighted that derivatives of oxadiazole showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Case Study: Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives, revealing potent inhibition against Mycobacterium bovis BCG. The most active compounds were noted for their ability to disrupt mycolic acid synthesis, crucial for bacterial cell wall integrity .

Anticancer Activity

The compound's anticancer potential is supported by studies indicating that oxadiazole derivatives can inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines.

  • Case Study: A review by Shinde et al. (2020) documented the anticancer effects of oxadiazole derivatives against human breast cancer cells. The study reported a significant reduction in cell viability when treated with specific oxadiazole derivatives .

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

  • Research Findings: A study demonstrated that certain oxadiazole compounds significantly reduced pro-inflammatory cytokine production in vitro, suggesting their potential as therapeutic agents in inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to the presence of the piperidine ring. Studies indicate that similar compounds have shown good metabolic stability and bioavailability.

Parameter Value
Half-life (T1/2)Approximately 1.63 hours
Cmax2503.25 ng/ml

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles, similar to the compound , exhibit considerable anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the proliferation of various cancer cell lines by targeting specific metabolic pathways. The mechanism often involves the inhibition of enzymes critical for cancer cell survival and replication .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget Cancer TypeIC50 (µM)Reference
Compound ALeukemia0.25
Compound BBreast Cancer0.30
Compound CMelanoma0.28

Antimicrobial Properties

The oxadiazole moiety has been linked to antimicrobial activities against various pathogens. Compounds containing this structure have demonstrated efficacy against bacteria and fungi due to their ability to disrupt cellular processes . This makes them promising candidates for developing new antibiotics.

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL

Neurological Disorders

Compounds with piperidine structures are often explored for their neuropharmacological effects. Research indicates that derivatives similar to the one discussed may serve as potential treatments for conditions such as anxiety and depression by modulating neurotransmitter systems .

Antiparasitic Activity

Recent studies have highlighted the potential of oxadiazole derivatives in treating parasitic infections. For example, certain compounds have shown activity against Plasmodium falciparum, the causative agent of malaria, suggesting that this class of compounds could lead to new antimalarial drugs .

Material Science Applications

The unique properties of oxadiazole-containing compounds also extend to material science. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and as materials for electronic devices.

Case Study 1: Anticancer Research

A study conducted on a series of oxadiazole derivatives demonstrated that specific modifications to the structure significantly enhanced anticancer activity against leukemia cell lines. The research focused on the synthesis and evaluation of these compounds' efficacy, leading to the identification of several lead candidates for further development .

Case Study 2: Antimicrobial Development

In another study, researchers synthesized a range of oxadiazole derivatives and evaluated their antimicrobial properties. The findings indicated that certain modifications increased activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents from these compounds .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylation of piperidine : Formation of the piperidin-1-yl-ethanone core via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates using dehydrating agents like POCl₃ or polyphosphoric acid, with temperature control (80–120°C) to avoid side products .
  • Functionalization : Introduction of fluorophenyl and dimethoxyphenyl groups via Suzuki-Miyaura cross-coupling or alkylation, optimized for regioselectivity using Pd catalysts (e.g., Pd(PPh₃)₄) . Key optimization parameters: Reaction time (monitored via TLC), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the compound characterized to confirm structural integrity and purity?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What are the primary biological targets of this compound?

Based on structural analogs (e.g., oxadiazole and piperidine derivatives), potential targets include:

  • Enzymes : Kinases (e.g., PI3K/AKT/mTOR pathway) due to the oxadiazole moiety’s ATP-mimetic properties .
  • GPCRs : Serotonin or dopamine receptors, inferred from piperidine’s role in CNS-targeting compounds . Methodological note: Target identification requires competitive binding assays (radioligand displacement) or enzymatic inhibition studies (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data across studies?

Contradictions often arise from variability in assay conditions. Mitigation strategies include:

  • Standardized protocols : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for covariates like solvent effects (DMSO vs. aqueous buffers) .

Q. What computational methods are used to study target interactions and predict binding modes?

  • Molecular docking (AutoDock Vina) : To model interactions between the fluorophenyl group and hydrophobic pockets in target proteins .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • LC-MS monitoring : Detect degradation products (e.g., hydrolysis of the oxadiazole ring to hydrazides) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C, identifying decomposition thresholds .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Prodrug design : Introduce phosphate or glycoside groups at the methoxy positions, cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) or use cyclodextrin complexes to enhance dissolution .
  • Co-solvency : Optimize DMSO/water ratios (<0.1% DMSO) for in vitro assays to avoid cytotoxicity .

Q. How are structure-activity relationship (SAR) studies conducted for substituent optimization?

  • Scaffold diversification : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatic replacements for the fluorophenyl group .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate potency shifts .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Data Analysis & Validation

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

  • Repeat experiments : Ensure sample purity and eliminate solvent artifacts (e.g., residual water in DMSO-d⁶) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in aromatic regions of dimethoxyphenyl groups .
  • Cross-validate with XRD : If crystalline, compare experimental vs. calculated (Mercury software) bond lengths/angles .

Q. What approaches address contradictions in toxicity profiles across in vitro and in vivo models?

  • Species-specific metabolism assays : Use liver microsomes (human vs. rodent) to identify toxic metabolites (e.g., CYP450-mediated oxidation) .
  • Transcriptomics : Compare gene expression changes (e.g., oxidative stress markers) in cell lines vs. animal tissues .
  • Dose escalation studies : Establish NOAEL (no observed adverse effect level) in rodents before advancing to primate models .

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